molecular formula C27H42O3 B15291137 17beta-Hydroxyandrost-4-en-3-one octanoate CAS No. 29430-22-6

17beta-Hydroxyandrost-4-en-3-one octanoate

Cat. No.: B15291137
CAS No.: 29430-22-6
M. Wt: 414.6 g/mol
InChI Key: KCQOWSKVHVGCCF-ZLQWOROUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Hydroxyandrost-4-en-3-one octanoate, also known as testosterone octanoate, is a synthetic ester of testosterone. It is a derivative of the naturally occurring anabolic steroid testosterone, which plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. The compound is characterized by its molecular formula C27H42O3 and a molecular weight of 414.62058 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxyandrost-4-en-3-one octanoate typically involves the esterification of testosterone with octanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxyandrost-4-en-3-one octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

17beta-Hydroxyandrost-4-en-3-one octanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 17beta-Hydroxyandrost-4-en-3-one octanoate involves its conversion to testosterone in the body. Testosterone then binds to androgen receptors in target tissues, leading to the activation of specific genes that regulate the development and maintenance of male characteristics. The molecular targets include androgen receptors, which are part of the nuclear receptor family of transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17beta-Hydroxyandrost-4-en-3-one octanoate is unique due to its specific ester chain length, which affects its pharmacokinetics and duration of action. Compared to other testosterone esters, it has a moderate half-life, making it suitable for various therapeutic applications .

Properties

CAS No.

29430-22-6

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] octanoate

InChI

InChI=1S/C27H42O3/c1-4-5-6-7-8-9-25(29)30-24-13-12-22-21-11-10-19-18-20(28)14-16-26(19,2)23(21)15-17-27(22,24)3/h18,21-24H,4-17H2,1-3H3/t21-,22-,23-,24-,26-,27-/m0/s1

InChI Key

KCQOWSKVHVGCCF-ZLQWOROUSA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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